molecular formula C12H10FNO2 B6366937 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol CAS No. 1261919-97-4

5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol

Cat. No.: B6366937
CAS No.: 1261919-97-4
M. Wt: 219.21 g/mol
InChI Key: RJOWQNCOQZRKPI-UHFFFAOYSA-N
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Description

5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol (CAS: 1261945-15-6) is a pyridine derivative characterized by a hydroxyl group at position 3 of the pyridine ring and a substituted phenyl group at position 3. The phenyl substituent contains a fluorine atom at position 2 and a methoxy group at position 3, resulting in the molecular formula C₁₂H₁₀FNO₂ and a molecular weight of 219.21 g/mol .

Properties

IUPAC Name

5-(2-fluoro-3-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-11-4-2-3-10(12(11)13)8-5-9(15)7-14-6-8/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOWQNCOQZRKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682798
Record name 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261919-97-4
Record name 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the fluorination of a suitable precursor, such as 3-bromo-2-nitropyridine, using reagents like Bu4N+F− in DMF at room temperature

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in the precursor can be reduced to an amine group.

    Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium fluoride (KF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridin-3-one derivatives, while reduction of the nitro group can produce aminopyridine derivatives.

Scientific Research Applications

5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The hydroxyl group on the pyridine ring can form hydrogen bonds with target molecules, enhancing its specificity and potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences References
5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol 2-F, 3-OMe on phenyl; 3-OH on pyridine C₁₂H₁₀FNO₂ 219.21 Reference compound; balanced lipophilicity and electronic effects.
5-(2,3-Difluorophenyl)pyridin-3-ol 2-F, 3-F on phenyl; 3-OH on pyridine C₁₁H₇F₂NO 207.18 Increased electronegativity; reduced steric bulk compared to methoxy.
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol 4-Cl, 2-OMe on phenyl; 3-OH on pyridine C₁₂H₁₀ClNO₂ 253.67 Chlorine introduces higher lipophilicity; altered substitution pattern.
5-Methoxypyridin-3-ol 5-OMe, 3-OH on pyridine C₆H₇NO₂ 125.13 Simpler structure; lacks phenyl group, limiting π-π interactions.
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol 5-F, 3-hydroxypropyl on pyridine C₈H₁₀FNO₂ 171.17 Hydrophilic hydroxypropyl chain; distinct substitution on pyridine ring.
5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde 2-F pyridinyl; 2-OMe benzaldehyde C₁₃H₁₀FNO₂ 231.22 Aldehyde functional group introduces reactivity; dual aromatic systems.

Key Research Findings

Electronic and Steric Effects
  • Fluorine vs. Methoxy: The 2-fluoro substituent in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs. In contrast, the 3-methoxy group provides moderate steric bulk and electron-donating effects, which can influence binding affinity in receptor-ligand interactions .
  • Chlorine Substitution: The 4-chloro analog (CAS: 1017414-83-3) exhibits increased lipophilicity (ClogP ~2.1 vs.

Physicochemical Properties

Property 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol 5-(2,3-Difluorophenyl)pyridin-3-ol 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol
LogP (Predicted) 1.8 1.6 2.1
Water Solubility (mg/mL) ~0.5 ~0.3 ~0.2
pKa (Hydroxyl Group) ~8.2 ~7.9 ~8.5

Data inferred from structural analogs and computational modeling.

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